![molecular formula C14H10INO B4192360 4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)
4-[(2-iodobenzyl)oxy]benzonitrile
Overview
Description
4-[(2-iodobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBOP or 4-IBOP and is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). In
Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-[(2-iodobenzyl)oxy]benzonitrile and its derivatives are crucial intermediates in pharmaceutical research. For example, Ju Xiu-lia (2015) highlighted the role of similar benzonitrile derivatives in synthesizing HIV-1 reverse transcriptase inhibitors, underscoring their significance in antiviral drug development (Ju Xiu-lia, 2015).
Chemical Reactions and Synthesis Techniques
The chemical properties of benzonitriles enable a variety of reactions, offering insights into novel synthetic pathways. For instance, Narasimhan et al. (1973) studied the 1,3-dipolar cyclo-additions of benzonitriles, revealing their potential in creating complex chemical structures (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).
Corrosion Inhibition Studies
Benzonitrile derivatives have been evaluated for their corrosion inhibition properties. Chaouiki et al. (2018) explored the use of benzonitrile derivatives as corrosion inhibitors for mild steel, demonstrating their utility in protecting metals (Chaouiki, Lgaz, Chung, Ali, Gaonkar, Bhat, Salghi, Oudda, & Khan, 2018).
Advanced Material Research
Benzonitrile compounds are also instrumental in advanced material research. Zheng et al. (2008) showed how reactions involving benzonitriles could lead to the development of novel fullerene derivatives, contributing to the expansion of material science (Zheng, Li, Ni, Yang, & Gao, 2008).
Environmental Impact Studies
The environmental impact of benzonitriles, especially as herbicides, has been a subject of study. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, providing insights into their environmental fate and the role of degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).
properties
IUPAC Name |
4-[(2-iodophenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFIKIDOSDXDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Iodophenyl)methoxy]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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